molecular formula C8H9Cl2F3N2O B13506721 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride

5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride

Cat. No.: B13506721
M. Wt: 277.07 g/mol
InChI Key: DSKCDPBOPPTXAS-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a furo[2,3-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride typically involves multiple stepsSubsequent steps involve the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. It acts by inhibiting multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These interactions disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for certain diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride apart is its unique furo[2,3-b]pyridine ring system, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C8H9Cl2F3N2O

Molecular Weight

277.07 g/mol

IUPAC Name

5-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;dihydrochloride

InChI

InChI=1S/C8H7F3N2O.2ClH/c9-8(10,11)4-1-5-6(12)3-14-7(5)13-2-4;;/h1-2,6H,3,12H2;2*1H

InChI Key

DSKCDPBOPPTXAS-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)N=CC(=C2)C(F)(F)F)N.Cl.Cl

Origin of Product

United States

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